molecular formula C15H20N2O4 B4573304 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide

2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B4573304
M. Wt: 292.33 g/mol
InChI Key: KUZZPQMWTUSZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(3-methoxyphenyl)acetamide is 292.14230712 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antimicrobial Agents

  • Broad-spectrum Antifungal Agents : 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as effective fungicidal agents against Candida and Aspergillus species. These compounds show promising antifungal activity against various fungi, including molds and dermatophytes, and have demonstrated in vivo efficacy in reducing fungal load in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

Inhibitors of Enzymatic Activity

  • Protein Tyrosine Phosphatase 1B Inhibitors : Derivatives of 2-(4-methoxyphenyl)ethyl acetamide have been synthesized and evaluated for their inhibitory activity against PTP1B, showing potential as antidiabetic agents. This work correlates well with docking studies and in vivo screening for antidiabetic activity (Saxena et al., 2009).

Herbicide Metabolism and Toxicology

  • Metabolism of Chloroacetamide Herbicides : Studies on chloroacetamide herbicides (e.g., acetochlor and alachlor) and their metabolites in human and rat liver microsomes have shed light on their metabolic pathways and potential carcinogenicity through a complex metabolic activation pathway leading to DNA-reactive dialkylbenzoquinone imine (Coleman et al., 2000).

Chemical Synthesis and Structural Analysis

  • Microwave Assisted Synthesis : N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds have been synthesized using both conventional and microwave-assisted protocols. These compounds have been evaluated for their inhibitory potential against bovine carbonic anhydrase and acetylcholinesterase enzymes, demonstrating significant activity (Virk et al., 2018).

  • Crystal Structures : The crystal structures of two (oxothiazolidin-2-ylidene)acetamides, including a morpholine derivative, provide valuable information for understanding the chemical and physical properties of these compounds (Galushchinskiy et al., 2017).

Properties

IUPAC Name

2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-17-7-8-21-15(19)13(17)10-14(18)16-11-5-4-6-12(9-11)20-2/h4-6,9,13H,3,7-8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZZPQMWTUSZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(=O)C1CC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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